Lavandulol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXBFUKBZRMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866690 | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58461-27-1, 498-16-8 | |
| Record name | (±)-Lavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58461-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058461271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropenyl-5-methylhex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAVANDULOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Lavandulol
Precursor Pathways of Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)
The biosynthesis of all terpenoids, including lavandulol, begins with the formation of the activated five-carbon units, IPP and DMAPP. researchgate.netnih.govwikipedia.org Plants utilize two independent pathways for the synthesis of these essential precursors. researchgate.netnih.gov
2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway Localization and Enzyme Systems
The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is localized in the plastids of plant cells. researchgate.netnih.govcimap.res.inresearchgate.net This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. cimap.res.inmdpi.com The MEP pathway is considered the predominant source of precursors for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes, which are typically found in plastids. nih.govrsc.orgmdpi.com The first committed step of the MEP pathway is catalyzed by the enzyme deoxy-D-xylulose 5-phosphate synthase (DXS), which is considered a key rate-limiting enzyme. nih.govmdpi.comcsic.es Following steps involve enzymes that convert 2-C-methyl-D-erythritol-4-phosphate (MEP) into IPP and DMAPP. csic.eswikipedia.org All enzymes of the plant MEP pathway are known to possess transit peptides for plastid targeting. cimap.res.in
Terpenoid Synthase Activity in this compound Formation
This compound is classified as an irregular monoterpene, meaning its carbon skeleton is formed through a non-head-to-tail condensation of isoprene (B109036) units, unlike the more common "regular" monoterpenes. researchgate.netrsc.org The biosynthesis of this compound involves the condensation of two units of DMAPP. researchgate.netresearchgate.net This specific head-to-middle condensation is catalyzed by a unique enzyme called lavandulyl diphosphate synthase (LPPS). researchgate.netresearchgate.netnih.gov LPPS catalyzes the formation of lavandulyl diphosphate (LPP), which is the direct precursor to this compound. researchgate.netresearchgate.netnih.gov Subsequently, lavandulyl diphosphate is converted to this compound by the action of a monoterpenyl diphosphatase enzyme. rsc.org Research has identified and characterized a cis-prenyl diphosphate synthase cDNA, termed Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS), which specifically catalyzes the head-to-middle condensation of two DMAPP units to form LPP in vitro. nih.govcapes.gov.br
Table 1: Kinetic Parameters of LiLPPS
| Parameter | Value | Unit |
| Apparent Km | 208 ± 12 | µM |
| kcat | 0.1 | s⁻¹ |
Data derived from in vitro biochemical characterization of recombinant LiLPPS. nih.govcapes.gov.br
Genetic Regulation of this compound Biosynthesis
The production of this compound, like other secondary metabolites in plants, is subject to complex genetic regulation. nih.gov This regulation occurs at multiple levels, including gene expression, particularly during different stages of plant development. researchgate.netnih.gov
Gene Expression Profiles during Plant Development
Studies on lavender have shown that the expression of genes involved in terpenoid biosynthesis, including those potentially related to this compound production, varies throughout plant development. researchgate.netnih.gov The composition of lavender essential oil, which contains this compound, changes with flower development, suggesting differential gene expression patterns in distinct cell types. researchgate.netnih.gov For instance, genes involved in monoterpenoid biosynthesis show differential regulation during flower development in Lavandula angustifolia. researchgate.net The expression of genes encoding enzymes in both the MVA and MEP pathways, as well as terpene synthases, has been analyzed during different spike developmental stages in lavender cultivars. nih.gov
Transcriptome Sequencing and Gene Family Characterization
Transcriptome sequencing (RNA-Seq) has been a valuable tool in identifying and characterizing genes involved in this compound biosynthesis in lavender. nih.govnih.gov These studies provide insights into the expression features of genes related to terpene biosynthesis during flower development. nih.gov Genome-wide characterization of gene families related to terpenoid biosynthesis pathways in Lavandula species has been conducted, revealing expansions in certain gene families, such as the TPS-b clade, which is composed mostly of monoterpene synthases. nih.gov Transcriptomic analyses have helped to identify differentially expressed genes during flower development that are correlated with the accumulation of volatile terpenoids, including this compound and its derivative lavandulyl acetate (B1210297). nih.govnih.gov Transcription factors belonging to various families, such as MYB, bZIP, and NAC, have been implicated in regulating the expression of monoterpene synthase genes in lavender. researchgate.net
This compound is a monoterpene alcohol found in various essential oils, including lavender oil. wikipedia.org Monoterpenes, such as this compound, are synthesized in plants primarily from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov These five-carbon precursors are produced through two main metabolic routes: the mevalonate (B85504) (MVA) pathway, located in the cytosol and peroxisomes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, localized in plastids. nih.gov While the MVA pathway is typically associated with sesquiterpene and triterpene synthesis, the MEP pathway is the primary source of precursors for monoterpenes, diterpenes, and tetraterpenes. nih.gov
In the context of lavender essential oil biosynthesis, prenyltransferases, including geranyl diphosphate synthase (GPPS), catalyze the condensation of IPP and DMAPP to synthesize geranyl diphosphate (GPP). researchgate.net this compound is specifically synthesized through the action of a cis-prenyl transferase called lavandulyl diphosphate synthase (LPPS), which utilizes IPP and DMAPP as substrates. researchgate.netresearchgate.net Terpene synthases (TPSs) then catalyze GPP into various cyclic and non-cyclic monoterpenes within the secretory cells of lavender glandular trichomes. researchgate.net
Environmental and Ontogenetic Factors Influencing Biosynthesis
The production and quality of lavender essential oil, including its this compound content, are significantly influenced by a combination of environmental and ontogenetic factors. researchgate.netresearchgate.netagriculturejournals.cz These factors can affect the gene expression of enzymes involved in monoterpene biosynthesis. researchgate.netresearchgate.net
Geographical Location and Climatic Fluctuations
Geographical location and climatic fluctuations play a crucial role in the variability of essential oil quality. researchgate.netmdpi.com Environmental factors such as temperature fluctuations and precipitation can contribute to differences in the quantity and quality of aromatic compounds in plants. researchgate.netmdpi.com For instance, rainfall precipitation has been shown to affect the ratio between linalool (B1675412) and linalyl acetate in lavender. researchgate.netmdpi.com Differences in spike lavender essential oil yield have been correlated with variations in rainfall between years, suggesting that higher yields may result from an increased number of glandular trichomes or their ability to store more essential oil. researchgate.netmdpi.com Wet years can lead to a higher proportion of linalool and a lower proportion of camphor, while dryer years may see a dramatic increase in 1,8-cineole percentage. researchgate.netmdpi.com Drought stress can also result in the accumulation of 1,8-cineole, although drought before harvest might increase linalool content. researchgate.netmdpi.com Temperature drops followed by rainfall can decrease linalool content in flowers, while linalyl acetate may remain unaffected. researchgate.netmdpi.com Altitude and slope orientation also influence essential oil production and compound contribution. researchgate.netmdpi.com High essential oil production in lavender can often be achieved in Mediterranean climates and at medium altitudes. researchgate.netmdpi.com
Plant Developmental Stages and Organ-Specific Production
Plant developmental stages and biotic factors regulate the biosynthesis of monoterpenes and have important physiological and ecological roles in Lavandula plants. researchgate.netmdpi.com The quality of essential oil is variable based on the plant organs used for extraction and depends on the plant's developmental stages. researchgate.netmdpi.com Floral developmental stage and ontogeny are considered fundamental for determining the optimal harvest time for high-quality lavender essential oil. researchgate.netresearchgate.netmdpi.com The harvesting period significantly affects lavender's production and essential oil composition parameters. researchgate.netmdpi.com The optimum harvesting stage for maximum lavender essential oil content is often reported to be at 60% blooming, although for L. x intermedia plants, the early stage of flowering might be ideal. researchgate.netmdpi.com Ontogenesis is a critical factor influencing the production of compounds like linalool and linalyl acetate in lavender. researchgate.netmdpi.com The amount of linalool can correlate highly with plant age, accumulating within the first and fourth years, a trend that contrasts with that observed for linalyl acetate. researchgate.netmdpi.com Studies have shown that genes encoding enzymes involved in the accumulation of linalool, linalyl acetate, and lavandulyl acetate are highly expressed in flowers and glandular trichomes. researchgate.netmdpi.com The expression of monoterpene biosynthetic genes is regulated by the flower developmental stage. researchgate.netmdpi.com
Biotic Factors and Elicitation Strategies (e.g., Methyl Jasmonate)
Biotic factors can also influence the biosynthesis of monoterpenes in Lavandula plants. researchgate.netmdpi.com Essential oils can play important roles in plant defense against biotic factors such as pathogens and herbivores. rsc.org They can also attract animals for pollination and seed dispersal. rsc.org Constitutive essential oils may repel herbivores or inhibit their feeding. rsc.org Pathogens or herbivores can induce the formation of essential oils through the activation of defense signals and responses. rsc.org
Elicitation strategies, such as treatment with methyl jasmonate (MeJA), can induce the expression of genes involved in the biosynthesis of secondary metabolites, including those related to this compound and its derivatives. researchgate.netmdpi.com For instance, the expression levels of certain BAHD acyltransferase genes, thought to be involved in the biosynthesis of linalyl acetate and lavandulyl acetate, increased significantly after MeJA treatment, particularly in sepals. researchgate.netmdpi.com These genes can also be induced by abiotic stresses like drought and salt treatments. researchgate.netmdpi.com
Enzymatic Modifications in this compound Production
Following its synthesis, this compound can undergo further enzymatic modifications, particularly acetylation.
Lavandulyl Acetyltransferase Activity
One significant enzymatic modification of this compound is its acetylation to form lavandulyl acetate. This reaction is catalyzed by alcohol acetyltransferase enzymes. researchgate.netmdpi.comresearchgate.net Studies have characterized monoterpene acetyltransferase genes, such as LiAAT3 and LiAAT4 from L. x intermedia, which are associated with the efficient production of lavandulyl acetate from this compound. researchgate.net These enzymes demonstrate catalytic efficiency with this compound serving as a preferred substrate. researchgate.net The expression of alcohol acetyltransferases, such as AAT2, has been observed to be upregulated before blossom, coinciding with changes in lavandulyl acetate content. nih.gov While this compound can be converted to lavandulyl acetate by acetyltransferase enzymes in vitro, the specific acetyltransferase responsible for the conversion of other monoterpenes like linalool to linalyl acetate is still under investigation. researchgate.netnih.gov
Chemical Synthesis and Derivatization of Lavandulol
Racemic Synthesis Approaches of Lavandulol
Racemic this compound, a mixture of both (R) and (S) enantiomers, can be synthesized through several chemical pathways.
A foundational synthetic route to this compound involves the thermal rearrangement of 2-methyl-buten-2-yl-β,β-dimethyl acrylate (B77674). google.comgoogle.com This process typically begins with the thermal rearrangement of the acrylate ester (I) to form lavandulic acid (II). google.comgoogle.com Subsequently, reduction of the carboxylic acid group in lavandulic acid yields this compound (III). google.comgoogle.com
A patented process details this method, highlighting key steps and conditions. Heating the acrylate ester (I) at temperatures between 50–100°C, often in the presence of a catalyst like sodium hydride, initiates a sigmatropic rearrangement, resulting in lavandulic acid with reported efficiencies of 85–90%. The subsequent reduction of lavandulic acid to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), with reported yields ranging from 78–82%.
Optimization data for the ester rearrangement step includes parameters such as temperature, catalyst loading, and solvent, which influence the reaction rate and product purity.
| Parameter | Optimal Range | Yield Impact |
| Temperature | 70–80°C | Maximizes rearrangement rate |
| Catalyst Loading | 1.5 eq NaH | Prevents side reactions |
| Solvent | Dry benzene | Enhances solubility |
This method has demonstrated scalability, with reported syntheses producing grams of this compound with good isolated yields after purification steps like vacuum distillation.
Another approach to racemic this compound involves the hydrogenation of lavandulal (IV), an aldehyde intermediate. A synthesis of high-purity lavandulal has been disclosed, utilizing starting materials like senecioaldehyde dimethyl acetal (B89532) and 3-methyl-1-butene-3-ol under acid catalysis. Critical reaction parameters in lavandulal synthesis, such as the choice of catalyst (e.g., terephthalic acid) and temperature control during methanol (B129727) distillation, are important for minimizing byproducts and achieving good yields. Hydrogenation of this lavandulal intermediate then leads to this compound.
Allyl transfer reactions have also been explored for the synthesis of racemic this compound. One method involves the stannolysis of allylic sulfones followed by the hydroxymethylation of the resulting allylic stannanes. rsc.org This sequence allows for the construction of the this compound carbon skeleton. rsc.org Previous work has also shown that reductive lithiation of allyl phenyl thioethers, followed by transmetallation, can produce allylmetallics that react with carbonyl compounds, providing efficient syntheses of racemic this compound. researchgate.netresearchgate.net
Enantioselective Synthesis and Resolution of this compound Enantiomers
Given the distinct properties of (R)- and (S)-lavandulol, methods for enantioselective synthesis or the resolution of racemic mixtures are crucial for obtaining the desired enantiomer. wikipedia.orgcolab.wsgoogle.comresearchgate.netresearchgate.net
Enzymatic resolution is a widely used technique for separating the enantiomers of racemic this compound, leveraging the high specificity of enzymes towards one enantiomer over the other. ebi.ac.ukcolab.wsnih.govgoogle.comresearchgate.netresearchgate.netmdpi.com This process typically involves the selective reaction of an enzyme with one enantiomer in a racemic mixture, leaving the other unreacted or reacting with it at a significantly different rate. mdpi.com
Lipases are particularly effective enzymes for the resolution of racemic alcohols like this compound through transesterification or acylation reactions. colab.wsgoogle.comresearchgate.netresearchgate.netmdpi.comperflavory.comgoogle.comnih.goviarc.fragri.gov.il This process often involves reacting racemic this compound with an acyl donor in the presence of a lipase (B570770). The lipase selectively catalyzes the esterification or transesterification of one enantiomer, allowing for its separation from the unreacted enantiomer. mdpi.com
Various lipases have been investigated for the resolution of racemic this compound. Porcine pancreas lipase (PPL) and Candida antarctica lipase (Novozym 435) are commonly used examples. colab.wsgoogle.comresearchgate.netmdpi.com
Studies have demonstrated the effectiveness of lipase-catalyzed acylation with acyl donors like vinyl acetate (B1210297) or succinic anhydride (B1165640). colab.wsgoogle.comresearchgate.netresearchgate.netmdpi.com For instance, a two-cycle enzymatic transesterification of racemic this compound with vinyl acetate using Porcine pancreas lipase achieved high enantioselectivity, yielding (R)-lavandulol with 96.7% ee and (S)-lavandulol with 92.6% ee. colab.wsgoogle.comresearchgate.netresearchgate.netresearchgate.net Another method using lipase-catalyzed acylation with succinic anhydride allowed for the preparation of enantiomerically pure (R)-lavandulol with 98% ee in a single resolution cycle, without requiring tedious chromatographic separation. colab.wsresearchgate.netresearchgate.netagri.gov.il
The enantioselectivity of lipase-mediated resolution is influenced by factors such as the specific enzyme, the acyl donor, temperature, solvent, and substrate concentration. mdpi.com While primary alcohols like this compound can be resolved by lipases, the stereoselectivity may be lower compared to secondary alcohols. mdpi.com
Research findings illustrate the outcomes of lipase-catalyzed resolution of racemic this compound:
| Lipase | Acyl Donor | Product (Enantiomer) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Porcine pancreas lipase | Vinyl acetate | (R)-Lavandulol | - | 96.7 | colab.wsgoogle.comresearchgate.netresearchgate.netresearchgate.net |
| Porcine pancreas lipase | Vinyl acetate | (S)-Lavandulol | - | 92.6 | colab.wsgoogle.comresearchgate.netresearchgate.netresearchgate.net |
| Porcine pancreas lipase | Succinic anhydride | (R)-Lavandulol | - | 98 | colab.wsresearchgate.netresearchgate.netagri.gov.il |
| Candida antarctica lipase B | Acetic acid | (S)-Lavandulol | 42 | 52 | colab.wsresearchgate.netnih.gov |
| Candida antarctica lipase B | Acetic acid | (R)-Lavandulyl acetate | 51 | 48 | colab.wsresearchgate.netnih.gov |
These enzymatic methods provide effective routes to obtain enantiomerically enriched or pure this compound, which is particularly important for applications where the stereochemistry significantly impacts the compound's properties. wikipedia.orgcolab.wsgoogle.comresearchgate.netresearchgate.net
This compound, a monoterpene alcohol found notably in lavender oil, is a compound of interest in the fragrance and cosmetic industries. Its unique structure, featuring a "head-to-middle" linkage, distinguishes it from typical isoprenoids and presents specific challenges and opportunities in its chemical synthesis and derivatization. Synthetic strategies for this compound and its derivatives often focus on achieving control over stereochemistry, as the different enantiomers can exhibit distinct olfactory properties and biological activities biocrick.comebi.ac.uk.
Specific Enzyme Selectivity (e.g., Porcine Pancreas Lipase, Candida antarctica lipase)
Enzymatic methods play a significant role in the synthesis and resolution of this compound, particularly for obtaining enantiomerically enriched forms. Lipases, in particular, have demonstrated utility in the selective esterification or hydrolysis of racemic this compound.
Porcine pancreas lipase (PPL) has been employed in the enzymatic transesterification of racemic this compound with vinyl acetate. This method has achieved high enantioselectivity, yielding (R)-lavandulol with 96.7% enantiomeric excess (ee) and (S)-lavandulol with 92.6% ee through a two-cycle process researchgate.netresearchgate.netcolab.ws. PPL has also been used in lipase-catalyzed acylation with succinic anhydride for the resolution of racemic this compound, providing enantiomerically pure (R)-lavandulol with 98% ee in a single resolution cycle researchgate.netgoogle.com.
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is another enzyme utilized in this compound chemistry. It has been successfully used for the enzymatic esterification of racemic this compound with acetic acid in supercritical carbon dioxide (SC-CO2), achieving conversions up to 86%. researchgate.net. While this method in SC-CO2 resulted in modest enantiomeric purity of the formed (R)-acetyl this compound, it is considered industrially relevant due to the use of immobilized lipase and the SC-CO2 medium researchgate.net. Interestingly, studies have shown that CALB and PPL can exhibit opposite stereoselectivity in the enzymatic resolution of this compound researchgate.net.
The application of these lipases allows for the kinetic resolution of racemic this compound, providing access to individual enantiomers that are important for specific applications, such as in perfumery and pheromone research colab.wsresearchgate.net.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a crucial analytical technique for assessing the enantiomeric purity of this compound and its derivatives obtained through asymmetric synthesis or enzymatic resolution. This method allows for the separation and quantification of individual enantiomers.
Enantioselective comprehensive two-dimensional gas chromatography (GC×GC) has been applied to study the enantiomeric composition of chiral markers, including this compound, in lavender essential oil. researchgate.netnih.gov. This technique utilizes specific chiral stationary phases, such as 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin or 2,3,6-tri-O-methyl-β-cyclodextrin, in the first dimension to achieve enantioseparation, followed by a second dimension separation on a polyethylene (B3416737) glycol column researchgate.netnih.gov. By combining the data from these column series, the enantiomeric and excess ratios for this compound can be determined researchgate.netnih.gov.
Chiral gas chromatography using columns like CycloSil-B capillary column has been specifically used to assess the enantiomeric excess of this compound obtained from enzymatic resolution processes researchgate.net. For instance, (R)-lavandulol obtained via PPL-catalyzed acylation with succinic anhydride showed an enantiomeric excess of 98% when analyzed by chiral chromatography researchgate.net.
These chromatographic techniques are essential for verifying the stereochemical outcome of synthetic and enzymatic reactions and for quality control of enantiomerically enriched this compound.
Chemo-microbial Synthesis Approaches
Chemo-microbial synthesis approaches combine chemical transformations with microbial biotransformations to synthesize this compound or its precursors. This strategy can offer advantages in terms of selectivity and sustainability.
One reported chemo-microbial synthesis involves the use of the fungal strain Acremonium roseum for the synthesis of (R)- and (S)-lavandulol from (S)- and (R)-limonene, respectively researchgate.netcolab.wsresearchgate.neticm.edu.pl. This process involves microbial Baeyer–Villiger oxidation of an intermediate unsaturated hydroxy ketone and demonstrates the ability of a single microbial strain to be used in the key step for synthesizing both enantiomers colab.ws.
Another example of microbial involvement in this compound chemistry is the biotransformation of this compound by the fungal strain Rhizopus oryzae. This organism can initiate the transformation through hydroxylation at allylic methyl groups or epoxidation of the double bond, leading to various hydroxylated or epoxy derivatives of this compound nih.govresearchgate.netresearchgate.net. This highlights the potential of microbial systems to introduce specific functional groups into the this compound structure.
These approaches demonstrate the utility of integrating microbial processes into synthetic routes for this compound, offering alternative or complementary pathways to purely chemical methods.
Diastereoselective Alkylation Strategies
Diastereoselective alkylation strategies have been developed for the synthesis of this compound, particularly to control the stereochemistry at the chiral center. These methods typically involve the alkylation of a prochiral or chiral substrate under conditions that favor the formation of one diastereomer over the other.
One approach involves the diastereoselective alkylation of 3-acylimidazolidin-2-ones, which has been applied to the synthesis of both (R)- and (S)-lavandulol icm.edu.placs.orgunivpm.it.
Another strategy utilizes diastereoselective α-alkylation/deconjugation of α,β-unsaturated esters bearing a chiral auxiliary, such as an ester of diacetone D-glucose. This method has been successfully applied to the synthesis of (R)-lavandulol, achieving diastereomeric excess (de) up to 74%. thieme-connect.comthieme-connect.com. The choice of base and solvent can influence the yield and diastereoselectivity of this alkylation process thieme-connect.com. For instance, sodium hexamethyldisilazide (NaHMDS) has been found to be a suitable base for obtaining the monoalkylated compound in convenient yields and acceptable diastereoselectivity thieme-connect.com.
These diastereoselective alkylation approaches provide controlled synthetic routes to access specific stereoisomers of this compound.
Synthesis of this compound Derivatives
This compound can be transformed into various derivatives through chemical reactions, expanding its potential applications and allowing for the exploration of compounds with modified properties.
Esterification to Lavandulyl Acetate and Other Esters
Esterification is a common reaction applied to this compound, leading to the formation of esters such as lavandulyl acetate, a significant component of lavender oil and an important fragrance ingredient google.comnih.govwikipedia.org.
Lavandulyl acetate can be synthesized by reacting this compound with acylating agents, such as acid halides (e.g., acetyl chloride) or isopropenyl acetate google.com. Enzymatic esterification using lipases, as discussed previously, is also a method for synthesizing lavandulyl acetate, particularly for obtaining enantiomerically enriched forms colab.wsresearchgate.netnih.govthegoodscentscompany.comperflavory.com. For example, Candida antarctica lipase B has been used for the enzymatic esterification of this compound with acetic acid researchgate.netnih.gov.
Other this compound esters, such as lavandulyl 2-methylbutanoate and lavandulyl senecioate, have also been synthesized researchgate.netresearchgate.net. Lavandulyl senecioate, for instance, has been identified as a sex pheromone of the vine mealybug researchgate.netresearchgate.netcolab.ws. The synthesis of these esters is often achieved through esterification reactions of this compound with the corresponding carboxylic acids or their activated forms.
These esterification reactions provide access to a range of this compound derivatives with varying olfactory and biological properties.
Hydroxylation and Epoxidation Derivatives
This compound can undergo oxidation reactions, leading to hydroxylated and epoxidized derivatives. These transformations can introduce new functional groups and modify the compound's properties.
Microbial biotransformation, particularly using fungal strains like Rhizopus oryzae, has been shown to produce hydroxylated and epoxy derivatives of this compound. R. oryzae can initiate the transformation of this compound through hydroxylation at allylic methyl groups or epoxidation of the double bond nih.govresearchgate.netresearchgate.net. Examples of metabolites isolated from the biotransformation of this compound by R. oryzae include 2-((3,3-dimethyloxiran-2-yl)methyl)-3-methylbut-3-en-1-ol, 2-methyl-5-(prop-1-en-2-yl)hex-2-ene-1,6-diol, and 5-methyl-2-(2-methyloxiran-2-yl)hex-4-en-1-ol nih.gov.
These hydroxylation and epoxidation reactions expand the chemical diversity of this compound derivatives, offering potential for discovering compounds with novel properties.
Synthesis of this compound Derivatives
Structural Modifications for Enhanced Bioactivity
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure influence its biological activity. While comprehensive data tables detailing a wide array of synthetically modified this compound structures specifically designed for enhanced bioactivity are not extensively documented in the immediately available literature, research has explored the impact of certain structural variations, particularly stereochemistry and esterification, on its biological profile.
The stereochemistry of this compound plays a significant role in its biological activity, particularly in its function as a pheromone. Studies have indicated that the different enantiomers, (R)- and (S)-lavandulol, can exhibit differing activities or specificities researchgate.net. For instance, in the context of certain insect pheromones, one enantiomer or its ester might be significantly more active than the other, or the enantiomers might even have antagonistic effects researchgate.net. This chiral discrimination highlights that subtle structural differences, such as the spatial arrangement around a single carbon atom, can profoundly impact biological recognition and response researchgate.net.
Esterification of the hydroxyl group in this compound is another form of structural modification that influences its bioactivity. Lavandulyl acetate, the acetate ester of this compound, is a known component of lavender oil wikipedia.org. Other esters, such as lavandulyl senecioate, have been identified as significant insect pheromones researchgate.net. The formation of these esters alters the polarity and potentially the metabolic fate and receptor interactions of the molecule, leading to modified biological effects compared to the parent alcohol. Research on pheromones has demonstrated that specific esters of this compound are active in attracting or influencing the behavior of certain insect species researchgate.net.
This compound is a monoterpene alcohol found in various essential oils, notably lavender oil. wikipedia.org It exists as two enantiomers, with the (R)-enantiomer being the naturally occurring form. wikipedia.org Research has explored the biological activities of this compound, particularly its antimicrobial and antioxidant properties.
Biological Activities of Lavandulol
Antioxidant Effects
Compounds and PubChem CIDs:
| Compound Name | PubChem CID |
|---|---|
| Lavandulol | 94060 wikipedia.orgthegoodscentscompany.com |
| (R)-Lavandulol | 5464156 wikipedia.orgwikidata.orgthegoodscentscompany.comnih.gov |
| (S)-Lavandulol | 68133 wikipedia.org |
| Staphylococcus aureus | Not a discrete structure, often referred to by strain or related compounds. uni-freiburg.deuni-freiburg.deoup.comoup.com |
| Escherichia coli | Not a discrete structure, often referred to by strain or related compounds. nih.govnih.govciteab.comciteab.combidd.group |
| Candida albicans | Often referred to by strain or related compounds like Candidin. ujpronline.comnih.govnih.govresearchgate.netnih.govresearchgate.netciteab.compreprints.orgscielo.brcreamjournal.orgresearchgate.net |
| Linalool (B1675412) | 6549 nih.gov |
| Linalyl acetate (B1210297) | 11251 nih.gov |
| β-cyclocitral | 5280444 nih.gov |
| Superoxide Dismutase (SOD) | Not applicable (enzyme) |
| Catalase (CAT) | Not applicable (enzyme) |
| Glutathione Peroxidase (GPx) | Not applicable (enzyme) |
Anti-inflammatory Modulation
This compound has demonstrated the capacity to modulate inflammatory responses. smolecule.com Studies suggest that this compound may influence the production of pro-inflammatory cytokines and interact with enzymes involved in inflammatory pathways. researchgate.netaimspress.comresearchgate.netrsdjournal.org
Influence on Pro-inflammatory Cytokines (e.g., IL-6, IL-8)
Research indicates that this compound can influence the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). researchgate.netaimspress.com In vitro studies utilizing HaCaT keratinocyte cells stimulated with lipopolysaccharides (LPS) revealed that this compound significantly induced the expression of IL-6 and IL-8. This suggests a potential role in initiating or modulating inflammatory cascades, which can be relevant in processes like wound healing. Conversely, studies on lavender essential oil, which contains this compound, have shown inhibitory effects on the synthesis of pro-inflammatory cytokines like IL-6 and IL-8 in THP-1 cells stimulated with Pseudomonas aeruginosa LPS. nih.govtiiips.com This highlights the complex nature of essential oil components and the need to differentiate the effects of isolated compounds versus the whole oil.
Here is a summary of findings on this compound's influence on pro-inflammatory cytokines:
| Cell Type | Stimulus | This compound Effect on IL-6 | This compound Effect on IL-8 | Source |
| HaCaT keratinocytes | Lipopolysaccharides (LPS) | Induced expression | Induced expression | |
| THP-1 cells | Pseudomonas aeruginosa LPS (Lavender oil) | Inhibited synthesis | Inhibited synthesis | nih.govtiiips.com |
Molecular Docking Studies with Cyclo-oxygenase Enzymes (COX-1, COX-2)
Molecular docking studies have been employed to investigate the potential interactions of compounds found in lavender essential oil, including this compound, with cyclo-oxygenase enzymes (COX-1 and COX-2). aimspress.comresearchgate.net These enzymes are key players in the biosynthesis of prostaglandins, which are primary mediators of inflammation, pain, and fever. aimspress.com In silico analyses aim to predict the binding affinity and potential inhibitory likelihood of ligands to target proteins like COX-1 and COX-2. aimspress.comresearchgate.net While specific detailed docking data for isolated this compound's interaction with COX-1 and COX-2 compared to reference inhibitors like celecoxib (B62257) and diclofenac (B195802) sodium are part of broader studies on lavender essential oil components, these studies include this compound as one of the compounds investigated for its potential anti-inflammatory mechanisms through COX enzyme modulation. aimspress.comresearchgate.netaimspress.comresearchgate.netnih.gov
Role in Wound Healing and Tissue Regeneration
This compound, as a component of lavender essential oil, has been implicated in promoting wound healing and tissue regeneration. researchgate.netaimspress.com Studies, including both in vitro and in vivo models, have explored the mechanisms by which lavender oil and its constituents may contribute to accelerated healing rates. researchgate.netmdpi.comnih.govresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.net
Enhancement of Growth Factor Release (e.g., VEGF)
Research suggests that lavender essential oil can enhance the release of growth factors crucial for wound healing, such as Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF). researchgate.netaimspress.comnih.gov Growth factors like VEGF play vital roles in processes like angiogenesis (formation of new blood vessels), which is essential for supplying nutrients and oxygen to the wound site and facilitating tissue repair. openaccessjournals.com Studies have reported significant elevations in growth factors like fibroblast growth factor 2 (FGF-2) and EGF in wounds treated with lavender essential oil. researchgate.net While these studies often focus on the essential oil as a whole, the presence of components like this compound is considered to contribute to these observed effects. researchgate.netaimspress.com
Clinical Study Outcomes on Accelerated Healing Rates
Clinical studies evaluating the effects of lavender oil containing this compound on wound healing have indicated accelerated healing rates and reduced inflammation compared to control treatments. For instance, a randomized control trial on women demonstrated that treatment with lavender oil significantly reduced pain and redness of episiotomy incision sites. researchgate.net Another clinical trial for episiotomy also showed a significant reduction in the REEDA (redness, edema, ecchymosis, discharge, and approximation) score and visual analogue scale score for pain with lavender oil treatment. researchgate.net Topical treatment with lavender oil on aphthous ulceration also showed a significant ulcer size reduction in both animal experiments and a clinical study. researchgate.net While these studies specifically assessed lavender essential oil, the biological activities of its key components, including this compound, are considered to contribute to the observed clinical outcomes. researchgate.net
Here is a summary of clinical study outcomes related to lavender oil (containing this compound) and wound healing:
| Study Type | Wound Type | Key Findings | Source |
| Clinical Trial | Episiotomy | Significantly reduced pain and redness. | researchgate.net |
| Clinical Trial | Episiotomy | Significant reduction in REEDA score and pain. | researchgate.net |
| Clinical Study | Aphthous ulceration | Significant ulcer size reduction. | researchgate.net |
| Clinical Study | Various wounds | Accelerated healing rates and reduced inflammation compared to controls. |
Neuropharmacological Activities
Anxiolytic and Sedative Effects (Indirect via Lavender Oil)
Lavender essential oil, containing this compound, has been traditionally used and scientifically investigated for its anxiolytic (anxiety-reducing) and sedative properties. Studies in both animals and humans suggest that lavender oil can exert central nervous system depressant effects. For instance, inhalation of lavender oil has been shown to reduce anxiety levels in various settings, including in patients before dental procedures and in critically ill patients. Animal studies have also demonstrated anxiolytic-like effects of lavender oil inhalation, with some research indicating effects comparable to established anxiolytic medications in behavioral tests.
Influence on Sleep Quality (Indirect via Lavender Oil)
Lavender essential oil has also been associated with improvements in sleep quality. Research suggests that inhaling lavender oil can increase sleep time and reduce the use of sleep medications in individuals experiencing sleep disturbances. Clinical trials have reported that lavender oil aromatherapy can lead to improved sleep scores and a greater sense of general well-being in various patient populations, including those undergoing chemotherapy or in palliative care.
Ecological Roles and Pheromonal Activity
This compound and its derivatives play significant roles in the ecological interactions of various organisms, particularly insects.
Insect Pheromone Components (e.g., Sex Pheromones, Aggregation Pheromones)
This compound and its esters have been identified as components of insect pheromones, serving as semiochemicals for communication within the same species. These can include sex pheromones, which influence sexual behavior, and aggregation pheromones, which lead to the gathering of individuals.
Several insect species utilize this compound-based compounds as pheromones:
Mealybugs: this compound and its relatives are frequently found in the pheromones of mealybugs. For example, (S)-lavandulyl senecioate has been identified as a sex pheromone component of the vine mealybug (Planococcus ficus). While this compound itself was found in extracts from virgin female vine mealybugs, it was not attractive alone and could even antagonize attraction at higher doses. Another mealybug species, Dysmicoccus grassii, uses (-)-(R)-lavandulyl propionate (B1217596) and acetate as principal components of its sex pheromone. The Japanese mealybug (Planococcus kraunhiae) utilizes isolavandulyl butyrate (B1204436) as its sex pheromone, the alcohol moiety of which can be synthesized from this compound.
Thrips: (R)-lavandulol is a minor component of the male-produced aggregation pheromone of the bean flower thrips (Megalurothrips sjostedti), while (R)-lavandulyl 3-methylbutanoate is the major component. In laboratory studies, (R)-lavandulol attracted male M. sjostedti, while the major component attracted both sexes. The melon thrips (Thrips palmi) uses (R)-lavandulyl 3-methyl-3-butenoate as its aggregation pheromone, which attracts both males and females. The western flower thrips (Frankliniella occidentalis) also has an aggregation pheromone that includes (R)-lavandulyl acetate.
Strawberry Blossom Weevil: this compound has been identified as a male-specific compound in the strawberry blossom weevil (Anthonomus rubi) and is a component of its aggregation pheromone blend, along with other compounds also found in the boll weevil aggregation pheromone. Field trials showed that blends containing this compound were significantly more attractive to weevils than blends without it.
These findings highlight the diverse roles of this compound and its esters in insect chemical communication, influencing behaviors critical for reproduction and survival.
Roles in Plant-Pollinator Interactions
Volatile organic compounds emitted by plants play a crucial role in attracting pollinators. While linalool and linalyl acetate are recognized as major components in lavender essential oil that attract pollinators, the specific, direct role of this compound itself in plant-pollinator interactions has received less focused attention compared to these other compounds.
While the collective volatile blend of lavender is known to mediate plant-pollinator interactions, further research specifically elucidating the individual contribution of this compound to the attraction or behavior of different pollinator species would provide a more detailed understanding of its role in this ecological context.
Metabolic Fate and Biotransformation of Lavandulol
Microbial Transformation Pathways
Microorganisms, including various fungal species, play a significant role in the biotransformation of lavandulol. These processes can lead to the formation of hydroxylated, epoxidized, and cyclized derivatives, often with altered biological activities.
Fungal Biotransformation (e.g., by Rhizopus oryzae, Glomerella cingulata, Acremonium roseum)
Fungal species have been investigated for their ability to transform this compound. Studies with the plant pathogenic fungus Glomerella cingulata have shown its capacity to metabolize (±)-lavandulol acs.orgacs.orgacs.org. The biotransformation by G. cingulata primarily involves oxidation at the C-4 double bond, leading to the formation of epoxy derivatives acs.orgacs.org. Additionally, hydroxylation at the C-6 methyl group has been observed, yielding 6-hydroxythis compound acs.orgacs.org. G. cingulata has also been shown to enantioselectively transform (±)-lavandulol into (−)-(2S,4S)-1,5-epoxy-5-methyl-2-(1-methylethenyl)-4-hexanol, a novel compound with a tetrahydropyran (B127337) ring acs.orgtandfonline.comtandfonline.com.
Rhizopus oryzae, another fungal strain, has also demonstrated the ability to biotransform (±)-lavandulol nih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net. Biotransformation studies with R. oryzae indicate that this organism initiates the transformation through either hydroxylation at allylic methyl groups or epoxidation of the double bond nih.govresearchgate.netresearchgate.net. Analysis of the fermentation medium revealed several metabolites, including hydroxylated and epoxy derivatives nih.gov. Both (R)- and (S)-enantiomers of this compound were transformed into corresponding hydroxylated or epoxy derivatives by R. oryzae when racemic this compound was used as a substrate nih.govresearchgate.netresearchgate.net.
While Acremonium roseum has been mentioned in the context of monoterpene synthesis, specifically the synthesis of (R)- and (S)-lavandulol from limonene, research directly detailing the biotransformation of this compound by Acremonium roseum in a metabolic fate context is less extensively reported in the provided search results researchgate.netresearchgate.net. The focus regarding Acremonium roseum appears to be more on its role in the production of this compound rather than its metabolism of the compound.
Hydroxylation and Epoxidation Products
The microbial transformation of this compound yields various hydroxylated and epoxidized products. With Glomerella cingulata, key products include cyclic epoxy compounds formed by oxidation at the C-4 double bond, such as (−)-(2S,4S)-1,5-epoxy-5-methyl-2-(1-methylethenyl)-4-hexanol (a tetrahydropyran derivative) and cis- and trans-1,4-epoxy-5-methyl-2-(1-methylethenyl)-5-hexanol (tetrahydrofuran derivatives) acs.orgacs.org. Additionally, 6-hydroxythis compound (5-methyl-2-(1-methylethenyl)-4-hexene-1,6-diol) is produced through hydroxylation of the methyl group at C-6 acs.orgacs.org.
Rhizopus oryzae produces a range of hydroxylated and epoxy metabolites from this compound. Identified metabolites include 2-((3,3-dimethyloxiran-2-yl)methyl)-3-methylbut-3-en-1-ol, 2-methyl-5-(prop-1-en-2-yl)hex-2-ene-1,6-diol (6-hydroxythis compound), 2-methyl-5-(prop-1-en-2-yl)hexane-1,6-diol, 2-(3-methylbut-2-enyl)-3-methylenebutane-1,4-diol, and 5-methyl-2-(2-methyloxiran-2-yl)hex-4-en-1-ol nih.gov. These products result from hydroxylation at allylic methyl groups or epoxidation of the double bonds within the this compound structure nih.govresearchgate.netresearchgate.net.
The following table summarizes some of the reported fungal biotransformations of this compound and their products:
| Fungal Species | Substrate | Key Biotransformation Reactions | Representative Products |
| Glomerella cingulata | (±)-Lavandulol | Oxidation at C-4 double bond, Hydroxylation at C-6 | (−)-(2S,4S)-1,5-epoxy-5-methyl-2-(1-methylethenyl)-4-hexanol, cis- and trans-1,4-epoxy-5-methyl-2-(1-methylethenyl)-5-hexanol, 6-hydroxythis compound |
| Rhizopus oryzae | (±)-Lavandulol | Hydroxylation, Epoxidation | 2-((3,3-dimethyloxiran-2-yl)methyl)-3-methylbut-3-en-1-ol, 6-hydroxythis compound, epoxy derivatives |
Oxidative Metabolism of Monoterpenols
The oxidative metabolism of monoterpenols is a crucial process in various biological systems, often mediated by cytochrome P450 enzymes (CYPs) oup.comresearchgate.netfrontiersin.orgnih.gov. While extensive research has focused on the oxidative metabolism of regular monoterpenols like linalool (B1675412) and geraniol (B1671447), studies also indicate the involvement of oxidative pathways in the metabolism of irregular monoterpenols such as this compound oup.comresearchgate.netfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgtheses.fr.
Enzymes belonging to the CYP76 family have been identified as versatile monoterpenol oxidases in plants like Arabidopsis thaliana oup.comresearchgate.net. Notably, CYP76B6 has been shown to efficiently metabolize a range of monoterpenols, including this compound, alongside geraniol, nerol, and citronellol (B86348) oup.com. This suggests that similar enzymatic machinery involved in the oxidation of regular monoterpenols can also act on the irregular structure of this compound. The oxidative reactions can lead to various products, including alcohols, aldehydes, acids, and epoxides oup.comfrontiersin.org.
Comparative Metabolic Fate with Related Terpenoids (e.g., Geraniol)
Comparing the metabolic fate of this compound with related terpenoids, such as geraniol, reveals both similarities and differences in their biotransformation pathways. Both this compound and geraniol are acyclic monoterpenols, and their metabolism often involves oxidation, hydroxylation, and epoxidation reactions catalyzed by similar classes of enzymes, including fungal enzymes and plant CYPs acs.orgnih.govoup.comresearchgate.netfrontiersin.orgnih.gov.
However, the irregular structure of this compound, with its different arrangement of isoprene (B109036) units compared to the head-to-tail linkage in geraniol, can lead to variations in regioselectivity and the types of products formed during biotransformation. For instance, while geraniol is frequently oxidized at the C8 position, leading to 8-hydroxygeraniol and subsequent derivatives, the oxidation patterns observed for this compound by fungi like G. cingulata involve the C-4 double bond and the C-6 methyl group acs.orgacs.orgfrontiersin.orgnih.gov.
Studies on the biotransformation of tetrahydrothis compound (B1584219), a saturated derivative of this compound, by Rhizopus oryzae also provide a comparative perspective. R. oryzae transforms tetrahydrothis compound into hydroxylated metabolites like 2-isopropyl-5-methylhexane-1,5-diol and 2-isopentyl-3-methylbutane-1,3-diol nih.govresearchgate.net. This highlights how the saturation of the double bond in this compound influences the preferred sites of enzymatic modification.
While both this compound and geraniol can be substrates for enzymes like those in the CYP76 family, the specific enzymatic activities and the resulting product profiles can differ based on the enzyme and the substrate's structure oup.comresearchgate.net. The comparative study of their metabolic fates provides insights into the substrate specificity of biotransformation enzymes and the diverse metabolic landscapes of different terpenoid structures.
Analytical Methodologies for Lavandulol Quantification and Characterization
Chromatographic Techniques
Chromatography is the cornerstone for separating the complex mixture of volatile compounds found in essential oils, allowing for the precise identification and quantification of individual components like lavandulol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used and definitive method for the analysis of volatile compounds such as this compound in essential oils mdpi.comresearchgate.net. In this technique, the essential oil is vaporized and separated into its individual components within a capillary column. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly accurate identification by comparison to spectral libraries vanhove.frnih.gov.
For the analysis of lavender oil, various capillary columns of different polarities are used, such as HP-1, HP-5ms, and DB-5, to achieve optimal separation of its numerous constituents nih.govcabidigitallibrary.orgijpjournal.com. The quantification of this compound and its derivatives, like lavandulyl acetate (B1210297), is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range vanhove.fr. Semi-quantitative analysis can determine the relative percentage of this compound in an oil sample, with studies reporting concentrations that vary depending on the lavender species and origin researchgate.netijpjournal.com.
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5 / HP-5ms fused silica capillary column (e.g., 30-60 m x 0.25 mm, 0.25 µm film thickness) | cabidigitallibrary.orgtandfonline.com |
| Carrier Gas | Helium | cabidigitallibrary.orgijpjournal.com |
| Injector Temperature | 220 - 250 °C | mdpi.comcabidigitallibrary.org |
| Oven Program | Initial temp 40-60°C, ramped at 3-4.5°C/min to 240-310°C | mdpi.comcabidigitallibrary.orgtandfonline.com |
| Detector | Mass Spectrometer (MS) for identification, Flame Ionization Detector (FID) for quantification | vanhove.fr |
Chiral Gas Chromatography for Enantiomeric Distribution Analysis
The analysis of the enantiomeric (chiral) composition of this compound is critical for authenticity assessment, as natural essential oils often exhibit a specific and consistent ratio of enantiomers, whereas synthetic additives may be racemic (a 1:1 mixture) americanlaboratory.comscispec.co.th. Chiral Gas Chromatography is the designated technique for this purpose, employing specialized capillary columns with a chiral stationary phase, often based on derivatized cyclodextrins scispec.co.thnih.gov.
Studies have successfully used multidimensional or comprehensive two-dimensional gas chromatography (MDGC or GCxGC) to determine the enantiomeric ratios for this compound and other chiral markers in lavender oil nih.govresearchgate.net. Specific chiral columns, such as 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, are used in the first dimension to separate the enantiomers, which are then further resolved in a second dimension column nih.gov. This detailed analysis of enantiomeric distribution serves as a powerful tool to detect adulteration and verify the natural origin of lavender essential oil tandfonline.comamericanlaboratory.com. The enantiomeric ratios for this compound, among other compounds, can provide a fingerprint for authentication tandfonline.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) (Implied)
In the context of lavender analysis, HPLC is used to determine the profiles of phenolic compounds (such as rosmarinic acid and caffeic acid), flavonoids, and larger terpenoids like the triterpenic acids (ursolic and oleanolic acid) uft-plovdiv.bgresearchgate.netresearchgate.net. These analyses are typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and acidified water uft-plovdiv.bg. Although not directly used for this compound, this characterization of the non-volatile fraction is essential for a complete phytochemical profile and quality control of lavender-derived products.
Spectroscopic Methods
Spectroscopic methods offer rapid, non-destructive, and valuable complementary information to chromatographic analyses, aiding in purity confirmation and quantitative screening.
Nuclear Magnetic Resonance (NMR) for Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and purity assessment of chemical compounds nih.govimeko.info. Absolute quantitative ¹H-NMR (proton NMR) spectroscopy, in particular, offers distinct advantages for purity determination. It is a primary analytical method that can identify and quantify a substance based on the unique signals of its hydrogen atoms, and it can also detect impurities, including residual solvents and water, that may be missed by other techniques nih.gov.
Infrared (IR) Spectroscopy for Quantitative Analysis
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, has emerged as a rapid and non-destructive tool for the quantitative analysis of major components in essential oils, including this compound cabidigitallibrary.org. This technique measures the absorption of infrared radiation by the molecules in a sample, creating a spectrum that represents a unique fingerprint of its chemical composition syntechinnovation.com.
When combined with chemometric methods, such as Partial Least Squares (PLS) regression, both mid-infrared (MIR) and near-infrared (NIR) spectroscopy can be used to build calibration models that predict the concentration of specific compounds from the spectral data scirp.orgresearchgate.net. Researchers have successfully developed such models to quantify the five principal compounds in lavender essential oil: linalool (B1675412), linalyl acetate, lavandulyl acetate, β-caryophyllene, and this compound scirp.orgresearchgate.net. While the prediction accuracy for major components like linalool can be as high as 1%, the models for less abundant compounds like this compound are also reliable for rapid screening purposes scirp.org. This approach provides a significant advantage for industrial quality control, where speed and ease of use are paramount syntechinnovation.com.
| Compound | Mean Concentration (%) in Calibration Set | R² (Calibration) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Linalool | 28.8 | ~1.0 | 1 | scirp.org |
| Linalyl acetate | 37.2 | ~1.0 | N/A | scirp.org |
| This compound | 5.2 | 0.73 | N/A | scirp.org |
| Lavandulyl acetate | 5.2 | 0.70 | N/A | scirp.org |
| β-caryophyllene | 5.8 | N/A | 8 | scirp.org |
Note: Data adapted from a study on multiblock analysis using NIR and MIR spectroscopy. R² values indicate the coefficient of determination for the calibration models.
Chemometric Approaches for Quantitative Analysis
Due to the complexity of NIR and MIR spectra, which consist of a large number of correlated variables, chemometric methods are essential for extracting meaningful quantitative information. These statistical and mathematical techniques are used to build calibration models that relate the spectral data to the concentration of specific compounds, such as this compound, determined by a reference method like gas chromatography (GC).
Chemometric analysis of spectral data allows for the quantification of major and minor compounds in essential oils. For instance, in the analysis of French lavender and lavandin essential oils, chemometric treatments of NIR spectra were used to quantify key compounds and discriminate between different varieties. Similarly, applying chemometrics to MIR spectra has enabled the quantification of important bioactive compounds like linalyl acetate, linalool, eucalyptol, and camphor. These approaches have proven effective in creating reliable quantification methods for the primary components of lavender essential oils.
Partial Least Squares (PLS) regression is a widely used chemometric technique for building predictive models when there are many, often collinear, predictor variables, such as the absorbance values at different wavenumbers in a spectrum. PLS finds a linear regression model by projecting the spectral data and the concentration data to a new space of latent variables. This method is particularly effective for analyzing complex mixtures like essential oils where spectral features of different components overlap.
In the quantification of this compound and other lavender oil components, PLS regression is applied to both NIR and MIR spectral data. Calibration models developed using PLS have shown a strong correlation between the values predicted from the spectra and the reference values obtained from GC analysis. For example, PLS models for the main compounds in French lavender and lavandin essential oils revealed good correlation coefficients (≥0.97 for NIR and ≥0.86 for MIR). The performance of these models is often evaluated by the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²), which indicate the model's predictive ability.
Table 1: Performance of PLS Regression Models for Quantification of this compound in Lavender Essential Oil Using MIR Spectroscopy.
This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Calibration | Validation |
|---|---|---|
| Number of Latent Variables | 6 | 6 |
| R² | 0.89 | 0.86 |
| Root Mean Square Error (RMSEC/RMSEP) | 0.32% | 0.38% |
| Relative Error of Prediction (REP) | Not Applicable | 1.8% |
Data sourced from a study on the quantitative analysis of lavender essential oil, where concentrations are expressed as a percentage of the total oil.
When data from multiple analytical sources, such as both NIR and MIR spectroscopy, are available for the same set of samples, multiblock chemometric methods can be employed. These methods aim to leverage the complementary information from different data blocks to build more robust and accurate predictive models.
Several multiblock methods have been applied to the quantitative analysis of lavender essential oil:
Concatenated PLS: This is the simplest approach, where the data matrices from different sources (e.g., NIR and MIR spectra) are concatenated into a single large matrix before applying a standard PLS regression. While sometimes effective, this method requires careful scaling of the individual blocks to achieve interpretable results.
Hierarchical-PLS (H-PLS): In this method, a Principal Component Analysis (PCA) can be applied to each data block independently to extract scores. These scores are then collected into a "super matrix" on which a final PLS regression is performed.
MultiBlock-PLS (MB-PLS): This approach involves applying PLS regression to each individual data block against the response variable. The scores obtained from each of these initial PLS models are then used to build a final predictive model.
A study comparing these methods for the analysis of 55 lavender essential oil samples found that the accuracy of the models depended on the spectroscopic technique, any data pretreatment, and the specific PLS method used. The choice of the number of factors (latent variables) was identified as a crucial parameter for the H-PLS and MB-PLS methods.
Table 2: Comparison of Different PLS Methods for this compound Quantification.
This table is interactive. Users can sort columns by clicking on the headers.
| Method | Data Source | Number of Latent Variables | R² (Validation) | RMSEP (%) |
|---|---|---|---|---|
| PLS | NIR | 7 | 0.85 | 0.38 |
| PLS | MIR | 6 | 0.86 | 0.38 |
| Concatenated PLS | NIR & MIR | 11 | 0.86 | 0.37 |
| H-PLS | NIR & MIR | 11 | 0.86 | 0.37 |
| MB-PLS | NIR & MIR | 11 | 0.86 | 0.37 |
Data adapted from research on multiblock data analysis for lavender essential oil.
Method Validation and Optimization
The development of any analytical method requires rigorous validation to ensure its reliability, accuracy, and precision for the intended purpose. This involves evaluating several performance parameters and optimizing various experimental conditions to achieve the best possible results.
Spike-and-recovery experiments are crucial for validating an analytical method's accuracy and assessing the potential impact of the sample matrix. In this procedure, a known quantity of the analyte of interest (in this case, pure this compound) is added ("spiked") into a sample matrix. The sample is then analyzed, and the amount of analyte "recovered" is compared to the known amount that was added.
The goal is to determine if components within the sample matrix interfere with the analyte's detection, which could lead to falsely elevated or depressed results. An acceptable recovery range, often cited as 80-120%, indicates that the sample matrix does not significantly affect the accuracy of the measurement. If recovery falls outside this range, adjustments to the method, such as sample dilution, may be necessary to mitigate matrix effects. This process is essential for ensuring that the quantification of this compound in complex samples like essential oils is accurate and reliable.
The efficiency of this compound extraction from its natural source is highly dependent on the extraction method and its parameters. Optimizing these parameters is critical to maximize the yield and preserve the quality of the extracted compounds. Common extraction techniques for lavender essential oil include hydrodistillation, steam distillation, and microwave-assisted hydrodistillation (MAHD).
Key parameters that are often optimized include:
Solvent: In solvent-based extractions, the polarity of the solvent is a critical factor. For instance, in accelerated solvent extraction (ASE), methanol has been shown to be more effective than water for extracting linalool and linalyl acetate from lavender.
Temperature: The extraction temperature can significantly influence the yield and composition of the essential oil. Higher temperatures can increase extraction speed but may also risk degrading thermally sensitive compounds.
Duration: The length of the extraction process is optimized to ensure complete extraction of the target analytes without unnecessarily prolonging the process, which could increase energy consumption and potentially degrade the product.
Liquid-to-Solid Ratio: In methods like MAHD, the ratio of the solvent or water to the plant material is an important variable that affects extraction efficiency.
Response surface methodology is a common statistical approach used to systematically optimize these multiple parameters to find the conditions that yield the maximum amount of essential oil.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Linalool |
| Linalyl acetate |
| Lavandulyl acetate |
| β-caryophyllene |
| Eucalyptol |
| Camphor |
| Terpen-4-ol |
Advanced Research Directions and Applications
Structure-Activity Relationship Studies of Lavandulol and Its Derivatives
The biological activity and olfactory properties of this compound are intrinsically linked to its chemical structure, particularly its stereochemistry. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule influence its function, especially as an insect pheromone and a fragrance compound.
The two enantiomers of this compound, (R)- and (S)-lavandulol, exhibit different biological and sensory profiles. The (R)-enantiomer, which occurs naturally, is characterized by a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance". wikipedia.org In contrast, the (S)-enantiomer possesses only a weak scent. This stereochemical specificity is critical in its role as a pheromone, where target insect species may respond selectively to one enantiomer. nih.gov
Research into this compound derivatives aims to explore and enhance its properties. Key areas of modification include:
Esterification: this compound and its esters are used in the perfume industry. wikipedia.org The formation of esters, such as lavandulyl acetate (B1210297), modifies the volatility and scent profile of the parent alcohol. Lavandulyl acetate is considered one of the most valuable components for high-quality lavender essential oil, contributing to its characteristic floral scent. nih.gov
Hydroxylation and Epoxidation: Oxidation reactions can introduce new functional groups, altering the molecule's polarity and potential for interaction with biological receptors. Microbial biotransformation has been used to create hydroxylated and epoxy derivatives, expanding the chemical diversity available for study.
| Structural Modification | Example Compound | Impact on Activity/Property | Reference |
|---|---|---|---|
| Stereochemistry | (R)-Lavandulol vs. (S)-Lavandulol | (R)-enantiomer has a distinct floral, citrus aroma; (S)-enantiomer has a weak odor. Different enantiomers can have differing pheromonal activities. | wikipedia.org |
| Esterification | Lavandulyl Acetate | Modifies scent profile to be more floral; considered a key component of high-quality lavender oil. | nih.gov |
| Oxidation | Hydroxylated/Epoxidized Derivatives | Introduces new functional groups, altering polarity and creating novel compounds for bioactivity screening. |
Genetic Engineering of Lavandula Species for Enhanced this compound Production
The economic importance of lavender essential oil has spurred research into genetic engineering techniques to improve both the yield and quality of its chemical constituents, including this compound. phytojournal.comnih.gov Conventional breeding of lavender is challenging due to its perennial nature and long generation times. phytojournal.com Genomic and molecular approaches offer promising avenues to overcome these limitations. phytojournal.comresearchgate.net
Key strategies in the genetic engineering of Lavandula species include:
Metabolic Pathway Engineering: Scientists are targeting key enzymatic steps in the terpenoid biosynthesis pathways. For instance, overexpressing the gene for DXS (1-deoxy-D-xylulose-5-phosphate synthase), a critical enzyme in the MEP pathway, has been shown to increase the production of monoterpene precursors in spike lavender. phytojournal.com
Gene Discovery and Characterization: Efforts are underway to identify and clone the specific terpene synthase genes responsible for producing valuable compounds. While only a few have been characterized in lavender, these genes are primary targets for genetic modification to enhance the production of specific molecules like this compound. phytojournal.com
Genomic Resources: The sequencing of the lavender genome has provided invaluable resources, including the identification of over 62,000 protein-coding genes. nih.gov This genomic data facilitates the discovery of genes controlling essential oil production and allows for the development of molecular markers for marker-assisted breeding programs. phytojournal.comnih.gov
| Genetic Approach | Objective | Example/Target | Reference |
|---|---|---|---|
| Metabolic Engineering | Increase precursor supply for monoterpenes | Overexpression of the DXS gene from the MEP pathway | phytojournal.com |
| Gene Cloning | Isolate and characterize genes for specific compounds | Identifying and cloning novel terpene synthase genes | phytojournal.com |
| Genomics-Assisted Breeding | Accelerate selection of high-yield varieties | Using DNA markers (e.g., SSRs, SNPs) to identify desirable traits | researchgate.net |
Interdisciplinary Research on this compound in Agri-Food and Cosmetic Industries
The unique properties of this compound have led to its application in several industries, prompting interdisciplinary research to optimize its use and explore new possibilities.
Cosmetic and Fragrance Industry: this compound and its derivatives, particularly lavandulyl acetate, are valued components in perfumery and cosmetics. wikipedia.orgnih.gov Its mild floral and herbal aroma makes it a desirable ingredient in products like soaps, lotions, and perfumes. researchgate.netresearchgate.net The fragrance is also utilized in aromatherapy, where lavender essential oil is noted for its relaxing effects. nih.govmdpi.com
Agri-Food Industry: In the food sector, lavender flowers and their extracts are used to flavor foods and beverages. researchgate.net Beyond flavoring, research is exploring the potential of lavender-derived compounds as natural preservatives. The antimicrobial properties of essential oils containing compounds like this compound suggest they could inhibit the growth of foodborne pathogens, offering a natural alternative to synthetic preservatives. mdpi.comresearchgate.net Furthermore, the insect-repelling properties of lavender are traditionally used to protect stored goods from pests like moths. nih.gov
Future Perspectives in Drug Discovery and Therapeutic Potential
While much of the research has focused on the entire lavender essential oil, the bioactive properties of its individual components, including this compound, present intriguing possibilities for future drug discovery. Lavender has a long history in traditional medicine for treating a variety of ailments, and modern science is beginning to investigate the pharmacological basis for these uses. researchgate.netnih.gov
Potential areas for future research into the therapeutic applications of this compound include:
Neurological Effects: Lavender oil is well-known for its calming, sedative, and anti-anxiety properties. nih.govresearchgate.net Linalool (B1675412), a major component often found alongside this compound, is thought to act on the central nervous system by interacting with glutamate (B1630785) receptors. nih.gov Future studies could isolate the specific effects of this compound and its derivatives on neurological pathways to explore their potential for developing treatments for anxiety, insomnia, or depression. nih.gov
Antimicrobial and Antifungal Activity: Lavender essential oil demonstrates broad-spectrum antimicrobial activity. researchgate.net Investigating the specific contribution of this compound to this effect could lead to the development of new natural antimicrobial agents.
Anti-inflammatory and Analgesic Properties: Traditional uses of lavender include the treatment of skin irritations, insect bites, and minor wounds, suggesting anti-inflammatory and pain-relieving effects. researchgate.netnih.gov Future research could focus on elucidating the mechanisms by which this compound may exert these effects, potentially leading to new topical treatments.
Further pharmacological studies are needed to isolate and characterize the specific bioactivities of this compound and its derivatives, which could pave the way for their development into novel therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying lavandulol in plant extracts, and how can researchers validate their precision?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with internal standards (e.g., deuterated analogs) for quantification. Validate via spike-and-recovery experiments at three concentration levels (low, medium, high) and calculate inter-day/intra-day variability (<10% RSD) . For complex matrices, employ solid-phase microextraction (SPME) to minimize co-elution artifacts.
Q. How do solvent polarity and extraction temperature influence this compound yield in hydrodistillation protocols?
- Methodological Answer : Optimize using a factorial design (e.g., 2³ DOE) testing variables: solvent (hexane vs. ethanol), temperature (60°C vs. 100°C), and duration (2h vs. 6h). Monitor yield via gravimetric analysis and confirm purity with NMR (¹H/¹³C) . Ethanol at 100°C typically maximizes terpene recovery but may degrade heat-sensitive analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported biocatalytic synthesis efficiency across studies (e.g., 30–75% conversion)?
- Methodological Answer : Conduct a meta-analysis of 10+ peer-reviewed studies (2000–2025) using PRISMA guidelines . Stratify by catalyst type (e.g., lipases vs. esterases), solvent systems (supercritical CO₂ vs. ionic liquids ), and substrate ratios. Apply mixed-effects models to identify confounding variables (e.g., enzyme immobilization methods). Replicate top-performing conditions with controlled reactor parameters (pH 7.0, 35°C) .
Q. How can in planta metabolic engineering improve this compound biosynthesis in non-native hosts like Nicotiana benthamiana?
- Methodological Answer : Design CRISPR-Cas9 vectors targeting the LPPS gene cluster under tissue-specific promoters (e.g., trichome-enhanced). Quantify this compound in transgenic lines via LC-MS/MS across leaf developmental stages (young/adult/senescent) and validate with RNA-seq to confirm pathway activation . Compare yields to wild-type controls using two-way ANOVA (p<0.05) .
Q. What statistical approaches are optimal for interpreting contradictory thermographic data in this compound’s role in plant stress responses?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to infrared thermography datasets . Normalize data using region-of-interest (ROI) thermal profiles from unstressed controls. Correlative models should integrate stomatal conductance (porometer) and this compound titers (GC-MS) to distinguish direct effects from confounding variables (e.g., humidity) .
Methodological Frameworks
Q. How to design a reproducible this compound biosynthesis study aligned with PICOT criteria?
- Population : Lavandula angustifolia cultivars (n=5 genotypes)
- Intervention : Elicitation with methyl jasmonate (0.1 mM) vs. control
- Comparison : Untreated plants under identical growth conditions
- Outcome : this compound yield (mg/g DW) at flowering stage
- Time : 0, 24, 48, 72h post-treatment
- Analysis : Linear regression with time × treatment interaction effects .
Q. What systematic review protocols ensure comprehensive coverage of this compound’s pharmacological mechanisms?
- Search Strategy : Boolean strings in PubMed/Web of Science: (this compound OR "C10H18O") AND (bioactivity OR "anti-inflammatory" OR "antimicrobial") NOT ("perfume" OR "cosmetic") .
- Screening : PRISMA flow diagram with dual-reviewer conflict resolution .
- Data Extraction : Standardized forms capturing IC₅₀ values, assay types (e.g., microdilution vs. disk diffusion), and solvent controls .
Data Presentation Standards
- Tables : Report mean ± SD (n≥3 biological replicates) with post-hoc test results (Tukey’s HSD) .
- Figures : Use boxplots for yield comparisons across genotypes/treatments; annotate significance thresholds (***p<0.001) .
Note: Avoid non-reproducible protocols from non-peer-reviewed sources. Cross-validate findings using orthogonal methods (e.g., NMR + GC-MS) to address analytical bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
